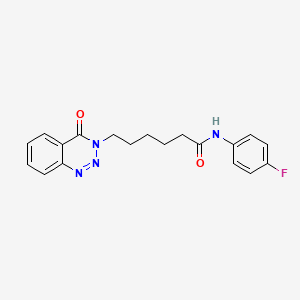

N-(4-fluorophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Description

N-(4-fluorophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound featuring a benzotriazinone core linked to a 4-fluorophenyl group via a hexanamide chain. The 4-fluorophenyl substituent contributes to lipophilicity and metabolic stability, while the hexanamide spacer may influence conformational flexibility and solubility.

Properties

IUPAC Name |

N-(4-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c20-14-9-11-15(12-10-14)21-18(25)8-2-1-5-13-24-19(26)16-6-3-4-7-17(16)22-23-24/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSHBHKEFGUFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H19FN4O2

- Molecular Weight : 354.385 g/mol

- CAS Number : 880811-00-7

- IUPAC Name : N-(4-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

The compound features a fluorophenyl group and a benzotriazine moiety, which contribute to its unique properties and biological activity.

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are critical for the survival of certain cancer cells and bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies :

- A study conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

- In vivo Studies :

- Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as an anticancer agent .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin)hexanamide | C19H19FN4O2 | Anticancer and antimicrobial properties |

| N-(3-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin)butanamide | C16H15FN4O2 | Antimicrobial effects |

| N,N-Diethyl-6-[[(4-fluorophenyl)methylamino]sulfonyl]-1,4-dihydro | C21H22FN3O4S | Anticancer and anti-inflammatory properties |

This table illustrates the varying biological activities among compounds with similar structures.

Comparison with Similar Compounds

Analogs from the BH Series ()

The Product Index () lists two closely related compounds, BH40920 and BH40922, which share the 6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide backbone but differ in the N-substituent:

| Compound Name | Molecular Formula | Molecular Weight | N-Substituent | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₂₁H₂₁FN₄O₂ | ~380.42* | 4-fluorophenyl | Benzotriazinone, hexanamide, fluoroaryl |

| BH40920 | C₂₁H₂₂N₄O₄ | 394.4238 | 2,3-dihydro-1,4-benzodioxin-6-yl | Benzotriazinone, hexanamide, benzodioxin |

| BH40922 | C₂₁H₂₂N₄O₃ | 378.4244 | 3-acetylphenyl | Benzotriazinone, hexanamide, acetylphenyl |

Structural and Functional Insights :

- Substituent Effects: The 4-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to the benzodioxin (BH40920) or acetylphenyl (BH40922) groups. This may influence binding interactions in biological targets (e.g., enzymes or receptors) .

- Molecular Weight and Solubility :

Triazole Derivatives ()

Compounds [10–15] in are S-alkylated 1,2,4-triazoles with structural similarities in their aromatic sulfonyl and fluorophenyl substituents. For example:

- (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15]

Functional Differences :

- The 1,2,4-triazole core in derivatives [10–15] offers a smaller heterocyclic ring with sulfur participation, enabling tautomerism (thione-thiol equilibrium), which is absent in the rigid benzotriazinone system of the target compound .

- The thioether linkage in [10–15] may confer redox activity or metal-binding properties, contrasting with the amide spacer in the target compound .

Hydroxamic Acids ()

Compounds 6–10 in are hydroxamic acids with chlorophenyl and cycloalkyl substituents, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) .

Key Contrasts :

- Hydroxamic acids (e.g., compound 8) are potent metal chelators, often used in medicinal chemistry for enzyme inhibition (e.g., histone deacetylases). The target compound’s benzotriazinone lacks this chelation capacity but may engage in π-π stacking or hydrophobic interactions .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(4-fluorophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves coupling the benzotriazinone core with the fluorophenyl-hexanamide moiety. Key steps include:

- Amide bond formation : Use coupling reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) under nitrogen to minimize hydrolysis .

- Temperature control : Maintain reactions at 45–60°C for 1–2 hours to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization to isolate the product .

Characterization via 1H NMR (DMSO-d6 for solubility) and ESI-MS is critical to confirm structural integrity .

Advanced: How can researchers address contradictions in reported biological activity data for benzotriazinone derivatives across different assay platforms?

Methodological Answer:

Discrepancies may arise from assay-specific variables (e.g., cell lines, endpoint measurements). Mitigation strategies include:

- Orthogonal assays : Combine binding assays (e.g., SPR) with functional assays (cAMP or calcium flux) to validate target engagement .

- Control compounds : Use known GPR139 modulators (as referenced in patents) to benchmark activity .

- Data normalization : Adjust for differences in cell permeability or metabolic stability using LC-MS quantification of intracellular compound levels .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H and 13C NMR : Identify fluorine coupling patterns (e.g., para-substituted fluorophenyl) and benzotriazinone carbonyl signals (δ ~160–170 ppm) .

- High-resolution MS : Confirm molecular weight with <5 ppm error .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data .

Advanced: What computational approaches are suitable for predicting the binding mode of this compound to GPR139?

Methodological Answer:

- Homology modeling : Build a GPR139 structure using templates like Class A GPCRs (PDB: 6CMO) .

- Molecular docking : Employ AutoDock Vina or Schrödinger Glide to screen pose libraries, focusing on the benzotriazinone’s hydrogen-bonding potential .

- MD simulations : Assess binding stability (e.g., 100 ns simulations in Desmond) to evaluate interactions with transmembrane helices .

Basic: What biological targets or pathways are associated with the benzotriazinone scaffold in this compound?

Methodological Answer:

- GPR139 modulation : The 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group is linked to GPR139 agonism/antagonism, a target for neurological disorders .

- Kinase inhibition : Structural analogs (e.g., pyrimidine derivatives) show activity against tyrosine kinases, suggesting potential off-target profiling .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve pharmacokinetic properties without compromising target affinity?

Methodological Answer:

- Substituent variation : Modify the hexanamide chain (e.g., alkylation or PEGylation) to enhance solubility, monitored via logP (HPLC) and aqueous solubility assays .

- Metabolic stability : Introduce deuterium or fluorine at metabolically labile sites; assess using liver microsome assays .

- In vivo PK : Conduct rodent studies with LC-MS/MS quantification to correlate structural changes with AUC and half-life .

Basic: What are the critical stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis of the benzotriazinone ring .

- Degradation monitoring : Use HPLC-UV (C18 column, acetonitrile/water gradient) to track hydrolysis products. NMR can identify carbonyl degradation (e.g., loss of 4-oxo group) .

Advanced: What formulation strategies can mitigate low aqueous solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

- Nanoformulation : Prepare liposomal or PEG-PLGA nanoparticles; characterize size via DLS and encapsulation efficiency via dialysis .

- Salt formation : Screen counterions (e.g., HCl or sodium salts) to improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.